Methyl 2-chloro-2-methoxyacetate
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Overview
Description
Methyl 2-chloro-2-methoxyacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloro and methoxy functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-methoxyacetate can be synthesized through the reaction of methyl chloroacetate with methanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is produced via gaseous carbonylation. This method involves reacting methylal with a carbon monoxide-containing gas phase medium under the action of a heteropolyacid catalyst. The reaction conditions include temperatures ranging from 50 to 300 degrees Celsius and pressures between 0.1 to 4 MPa .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-2-methoxyacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of 2-chloro-2-methoxyacetic acid.
Reduction: Formation of 2-chloro-2-methoxyethanol.
Scientific Research Applications
Methyl 2-chloro-2-methoxyacetate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used in the preparation of biologically active compounds for research in medicinal chemistry.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-methoxyacetate involves its reactivity due to the presence of both chloro and methoxy groups. These functional groups make the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methyl 2,2-dichloro-2-methoxyacetate: Similar in structure but with an additional chloro group, leading to different reactivity and applications.
Ethyl methoxyacetate: Similar ester functionality but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl 2-chloro-2-methoxyacetate is unique due to its specific combination of chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWHZYIFORKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13157-96-5 |
Source
|
Record name | Methyl 2-chloro-2-methoxy-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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